3-Methylcyclobutane-1-thiol
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Overview
Description
3-Methylcyclobutane-1-thiol is an organic sulfur compound with the molecular formula C₅H₁₀S It is characterized by a cyclobutane ring substituted with a methyl group and a thiol groupThe presence of the thiol group imparts distinct chemical properties to this compound, making it a valuable compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylcyclobutane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 3-methylcyclobutanone with hydrogen sulfide (H₂S) in the presence of a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction proceeds under mild conditions, typically at room temperature, to yield this compound .
Industrial Production Methods
In industrial settings, this compound can be produced through the catalytic hydrogenation of 3-methylcyclobutanone using a suitable catalyst such as palladium on carbon (Pd/C). This method offers high yields and is scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Methylcyclobutane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO₃H).
Reduction: Corresponding alkanes (R-H).
Substitution: Various substituted thiols depending on the nucleophile used.
Scientific Research Applications
3-Methylcyclobutane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of 3-Methylcyclobutane-1-thiol involves its thiol group, which can undergo redox reactions and form covalent bonds with other molecules. The thiol group can act as a nucleophile, attacking electrophilic centers in target molecules. This reactivity is crucial for its role in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanethiol: Lacks the methyl group, making it less sterically hindered.
2-Methylcyclobutane-1-thiol: The methyl group is positioned differently, affecting its reactivity.
Cyclopentanethiol: Contains a five-membered ring, altering its chemical properties
Uniqueness
3-Methylcyclobutane-1-thiol is unique due to the presence of both a cyclobutane ring and a thiol group, which imparts distinct reactivity and stability. The methyl group also influences its steric and electronic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
3-methylcyclobutane-1-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10S/c1-4-2-5(6)3-4/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHPZJPKRGXQLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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